Ethyl 4-[2-(5-methoxy-1-oxoisoquinolin-2-yl)acetyl]piperazine-1-carboxylate
Description
Ethyl 4-[2-(5-methoxy-1-oxoisoquinolin-2-yl)acetyl]piperazine-1-carboxylate is a piperazine-based small molecule featuring a hybrid structure combining an isoquinolinone moiety and a substituted acetyl-piperazine scaffold. The compound’s core structure includes a 5-methoxy-substituted isoquinolin-1-one ring linked via an acetyl group to the piperazine backbone, with an ethyl carboxylate ester at the N1 position. This design leverages the pharmacophoric properties of isoquinolinones (noted for kinase inhibition and anticancer activity) and the piperazine moiety (common in CNS-targeting and antimicrobial agents) .
Key structural attributes:
- Isoquinolinone subunit: The 5-methoxy group enhances lipophilicity and may influence binding affinity to hydrophobic enzyme pockets.
- Acetyl-piperazine linker: Provides conformational flexibility, facilitating interactions with diverse biological targets.
- Ethyl carboxylate: Improves solubility and modulates metabolic stability.
Properties
IUPAC Name |
ethyl 4-[2-(5-methoxy-1-oxoisoquinolin-2-yl)acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c1-3-27-19(25)21-11-9-20(10-12-21)17(23)13-22-8-7-14-15(18(22)24)5-4-6-16(14)26-2/h4-8H,3,9-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPOMZRYZLJSBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C=CC3=C(C2=O)C=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-[2-(5-methoxy-1-oxoisoquinolin-2-yl)acetyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinolinone Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Acylation Reaction: The isoquinolinone is then acylated with a suitable acylating agent to introduce the acetyl group.
Piperazine Ring Formation: The acylated isoquinolinone is reacted with piperazine under controlled conditions to form the desired piperazine derivative.
Esterification: Finally, the carboxylate ester is introduced through esterification reactions using ethyl alcohol and appropriate catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Ethyl 4-[2-(5-methoxy-1-oxoisoquinolin-2-yl)acetyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones to alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to ethyl 4-[2-(5-methoxy-1-oxoisoquinolin-2-yl)acetyl]piperazine-1-carboxylate exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis. For instance, derivatives of isoquinoline have shown promise in inhibiting tumor growth in various cancer models due to their ability to interfere with cellular signaling pathways associated with malignancies .
-
Neurological Disorders
- The compound may also play a role in treating neurological disorders. Isoquinoline derivatives have been investigated for their neuroprotective effects, potentially offering therapeutic strategies for conditions such as Alzheimer's disease and Parkinson's disease. Their mechanisms often involve modulation of neurotransmitter systems and reduction of oxidative stress .
- Antimicrobial Properties
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several isoquinoline derivatives, including this compound, and evaluated their cytotoxic effects on human cancer cell lines. The results demonstrated that these compounds significantly reduced cell viability through apoptosis induction, suggesting their potential as chemotherapeutic agents .
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective properties of isoquinoline derivatives in models of oxidative stress-induced neuronal damage. The findings revealed that this compound effectively mitigated neuronal death and improved cognitive functions in animal models, highlighting its therapeutic potential for neurodegenerative diseases .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(5-methoxy-1-oxoisoquinolin-2-yl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparisons
Key Observations :
- Isoquinolinone vs.
- Substituent Effects : The 5-methoxy group in the target compound may enhance membrane permeability compared to tert-butyl (25) or sulfanyl (17) groups, which prioritize steric bulk or redox activity, respectively .
- Linker Flexibility : The acetyl-piperazine linker in the target compound allows greater rotational freedom than rigid oxadiazole (17) or pyrimido-oxazine (25) linkers, suggesting adaptability to diverse binding pockets .
Comparison :
- The target compound’s synthesis would likely require specialized coupling reagents (e.g., EDC/HOBt) for the acetyl-piperazine bond, contrasting with the Rh-catalyzed hydroformylation used for 304d .
- Yields for similar compounds range widely (34–94%), highlighting the challenge of optimizing sterically hindered isoquinolinone couplings .
Analysis :
- The ethyl carboxylate in the target compound may reduce metabolic clearance compared to tert-butyl esters (e.g., 25), which are prone to esterase hydrolysis .
Biological Activity
Ethyl 4-[2-(5-methoxy-1-oxoisoquinolin-2-yl)acetyl]piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly as a modulator of various biochemical pathways. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of isoquinoline derivatives, characterized by its unique substitution pattern that may influence its reactivity and biological activity. The presence of the methoxy group at the 5-position of the isoquinoline ring is particularly noteworthy for its potential interactions with biological targets.
Pharmacological Effects
- P2X7 Receptor Modulation : this compound has been identified as a modulator of the P2X7 receptor, which plays a crucial role in inflammatory responses and pain signaling. The modulation of this receptor can lead to therapeutic effects in conditions such as chronic pain and inflammatory diseases .
- Antitumor Activity : Preliminary studies suggest that compounds similar to this compound exhibit antitumor properties. The isoquinoline scaffold is known for its ability to interfere with cancer cell proliferation and survival pathways .
- Neuroprotective Effects : There is emerging evidence that isoquinoline derivatives may possess neuroprotective properties, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound's ability to bind and modulate specific receptors, such as the P2X7 receptor, suggests a direct mechanism where it alters receptor-mediated signaling pathways.
- Enzyme Inhibition : Isoquinoline derivatives have been shown to inhibit various enzymes involved in metabolic pathways, which may contribute to their antitumor and anti-inflammatory effects .
Study 1: P2X7 Modulation
In a study examining the effects of various P2X7 modulators, this compound demonstrated significant inhibition of ATP-induced calcium influx in immune cells. This suggests a potential application in treating inflammatory diseases where P2X7 activation contributes to pathology .
Study 2: Antitumor Activity
A series of in vitro assays were conducted using cancer cell lines treated with this compound. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. Further investigation into the apoptotic pathways revealed activation of caspase cascades, indicating a mechanism involving programmed cell death .
Data Tables
Q & A
Q. What multi-step synthesis protocols are recommended for Ethyl 4-[2-(5-methoxy-1-oxoisoquinolin-2-yl)acetyl]piperazine-1-carboxylate, and how can reaction conditions be optimized?
Answer: The synthesis typically involves sequential steps such as:
- Cyclization of anthranilic acid derivatives to form the isoquinoline core.
- N-alkylation to introduce the piperazine moiety.
- Esterification or acylation to attach the acetyl-piperazine-ethyl carboxylate group .
Q. Optimization strategies :
- Temperature control : Maintain 60–80°C during acylation to minimize side reactions.
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.
- Catalysts : Employ Pd/C or triethylamine to enhance reaction efficiency .
- Monitoring : Track progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and confirm purity with HPLC (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
Answer:
- NMR :
- ¹H NMR : Look for the piperazine protons (δ 3.4–3.6 ppm, multiplet) and methoxy group (δ 3.8 ppm, singlet).
- ¹³C NMR : Confirm the carbonyl groups (δ 165–170 ppm) and quaternary carbons in the isoquinoline ring .
- IR : Identify ester C=O (1720 cm⁻¹) and amide N-H (3300 cm⁻¹) stretches .
- Mass Spectrometry : Expect [M+H]⁺ at m/z ~450–470, with fragmentation peaks corresponding to the piperazine and isoquinoline moieties .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, and what experimental validation methods are recommended?
Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to kinase domains (e.g., CDKs) or receptors. Prioritize binding poses with hydrogen bonds to the methoxy group and hydrophobic interactions with the piperazine ring .
- Validation :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to validate docking predictions.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KD) and stoichiometry .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50 variability across studies)?
Answer:
- Standardize assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and incubation times (48–72 hrs).
- Control variables :
- Solvent consistency : Use DMSO at <0.1% to avoid solvent toxicity.
- Batch purity : Confirm compound purity (>95%) via HPLC before testing .
- Statistical analysis : Apply ANOVA to compare datasets and identify outliers. Replicate experiments in triplicate .
Q. How does the compound’s 3D conformation influence its pharmacological activity, and what techniques confirm its spatial arrangement?
Answer:
- The piperazine ring’s chair conformation and isoquinoline planarity affect membrane permeability and target binding.
- X-ray crystallography : Resolve crystal structures using SHELXL () to confirm bond angles and torsion parameters.
- NOESY NMR : Detect through-space interactions between the methoxy group and piperazine protons .
Methodological Recommendations
- Crystallography : Use SHELX () for high-resolution structure refinement.
- Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing spectral datasets .
- Contradiction Analysis : Cross-validate biological results with orthogonal assays (e.g., Western blot for target inhibition after SPR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
